N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide

Description

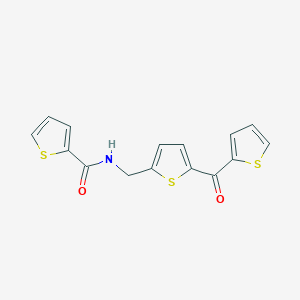

N-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a central thiophene ring substituted with a thiophene-2-carbonyl group and a methyl-linked thiophene-2-carboxamide moiety.

Properties

IUPAC Name |

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S3/c17-14(11-3-1-7-19-11)12-6-5-10(21-12)9-16-15(18)13-4-2-8-20-13/h1-8H,9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPJHOOXXQQTHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like toluene and catalysts such as [Pd(PPh3)4] .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using similar condensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted products.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) are often employed.

Substitution: Electrophiles like bromine or iodine can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophene derivatives .

Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives, including N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide, have been investigated for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains. For example, derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential.

Antioxidant Properties

The presence of thiophene moieties may contribute to antioxidant activity by scavenging free radicals and inhibiting oxidative stress pathways. This property is crucial for preventing cellular damage and has implications in treating diseases characterized by oxidative stress.

Anticancer Potential

Research indicates that thiophene derivatives may interact with specific molecular targets involved in cancer cell proliferation and survival pathways. Preliminary studies suggest potential anticancer effects, although further research is necessary to elucidate the efficacy and mechanisms of action in cancer models.

Material Science Applications

Thiophene derivatives are known for their unique electronic properties, making them suitable for applications in organic electronics. This compound can be utilized in:

- Organic Photovoltaics : As a component in solar cells due to its ability to facilitate charge transport.

- Organic Light Emitting Diodes (OLEDs) : Its electronic characteristics may enhance the performance of OLED devices.

Synthesis and Chemical Reactions

The synthesis of this compound can be approached through various methods involving simpler thiophene derivatives. Key reaction conditions include:

| Reaction Type | Conditions |

|---|---|

| Condensation Reaction | Use of appropriate solvents and catalysts |

| Purification Method | Chromatography for optimizing yields |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound). Results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Antioxidant Activity Assessment

Research on the antioxidant properties of thiophene derivatives revealed that compounds similar to this compound effectively reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a broader class of thiophene carboxamides, which vary in substituents and core heterocycles. Key structural analogs include:

Physicochemical Properties

- Lipophilicity : Adamantyl and trifluoromethyl substituents () increase logP values, enhancing membrane permeability but risking metabolic instability. The target compound’s dual thiophene rings may balance lipophilicity and solubility.

- Thermal Stability : Melting points for 5-methylthiophene carboxamides range from 68°C to 164°C, correlating with substituent bulkiness . The target compound’s melting point is unreported but expected to align with aromatic carboxamides.

Key Research Findings

- Structure-Activity Relationship (SAR) :

- Synthetic Challenges : Purification of multi-thiophene systems (e.g., target compound) may require advanced chromatographic techniques, as seen in .

Biological Activity

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features multiple thiophene rings and an amide functional group, which are crucial for its biological activity. Its molecular formula is CHNOS, with a molecular weight of approximately 250.34 g/mol. The presence of thiophene moieties enhances its lipophilicity and allows for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit key cellular pathways involved in cancer cell proliferation and survival, similar to other thiophene derivatives that have shown significant anticancer properties.

Anticancer Activity

Recent studies have demonstrated that thiophene carboxamide derivatives exhibit notable anticancer activity against various cancer cell lines. For instance, a study reported that derivatives similar to this compound displayed significant cytotoxic effects against Hep3B liver cancer cells, with IC values as low as 23 µg/mL .

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound Name | Cell Line | IC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | Hep3B | 23 | Cell cycle arrest |

| N-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | Hep3B | 7.66 | Microtubule destabilization |

| Other Thiophene Derivatives | Various | <11.6 | Inhibition of cellular pathways |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that thiophene derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds related to this structure have been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition zones .

Table 2: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|---|

| This compound | S. aureus | 20 | 83.3 |

| Amino Thiophene Derivative | P. aeruginosa | 20 | 86.9 |

| Hydroxy Thiophene Derivative | B. subtilis | 18 | 78.3 |

Case Studies and Research Findings

- Anticancer Properties : A study focused on synthesizing thiophene carboxamide derivatives aimed at mimicking the action of Combretastatin A4 (CA4), a known anticancer agent. The synthesized compounds exhibited varying degrees of cytotoxicity, with modifications leading to enhanced activity .

- Antimicrobial Efficacy : Another research highlighted the antibacterial properties of thiophene derivatives, showing that structural variations significantly affected their efficacy against pathogenic bacteria. The presence of specific substituents was linked to increased hydrophilicity and antibacterial activity .

- Molecular Docking Studies : Computational studies using density functional theory (DFT) suggested that the electronic properties of thiophene derivatives could be optimized for enhanced biological activity, indicating potential pathways for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.